Pde10-IN-1
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Overview
Description
SEP-0372814 is a chemical compound known for its inhibitory effects on phosphodiesterase 10A (PDE10A). It has a molecular formula of C21H19N7 and a molecular weight of 369.4 g/mol . This compound is primarily used in scientific research due to its high specificity and potency as a PDE10A inhibitor .
Mechanism of Action
Target of Action
Pde10-IN-1 primarily targets Phosphodiesterase 10A (PDE10A) . PDE10A is a unique signaling molecule that inactivates both cAMP and cGMP . It is highly and nearly exclusively expressed in striatal medium spiny neurons .
Mode of Action
Biochemical Pathways
The inhibition of PDE10A by this compound affects several biochemical pathways. It has been shown to decrease Wnt-induced β-catenin nuclear translocation, as well as decrease EGF-mediated activation of RAS/MAPK and AKT pathways in ovarian cancer cells . Moreover, PDE10A inhibition has behavioral effects in several key assays that phenocopy dopamine D2 receptor inhibition .
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell proliferation, cell cycle arrest, and increased apoptosis in ovarian cancer cells . It has also been shown to inhibit microglial activation and proinflammatory gene expression in the brains of LPS-injected mice .
Biochemical Analysis
Biochemical Properties
Pde10-IN-1 interacts with the PDE10A enzyme, which is encoded by one gene that gives rise to at least two different isoforms in humans: the soluble PDE10A1 and the membrane-associated PDE10A2 . The PDE10A enzyme is considered a key player in many signal transduction pathways, controlling the intracellular levels of cGMP and cAMP . This compound, as an inhibitor, can modulate these biochemical reactions by preventing the degradation of these second messengers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease ovarian cancer cell growth and induce cell cycle arrest and apoptosis . In neuroinflammation and Parkinson’s disease mouse models, this compound has demonstrated anti-inflammatory and neuroprotective effects . These effects are believed to be influenced by the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the PDE10A enzyme, leading to the inhibition of the enzyme’s activity . This results in an increase in the levels of cAMP and cGMP, second messengers that play crucial roles in various cellular functions . The elevated levels of these second messengers can lead to changes in gene expression and have effects on various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that the effects of the compound can vary with different dosages . More detailed studies are needed to understand the threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the cAMP and cGMP metabolic pathways . It interacts with the PDE10A enzyme, which plays a crucial role in these pathways by controlling the degradation of cAMP and cGMP . The inhibition of PDE10A by this compound can therefore have significant effects on metabolic flux and metabolite levels.
Transport and Distribution
It is known that PDE10A, the target of this compound, is predominantly present in the lung vasculature
Subcellular Localization
The PDE10A enzyme, which this compound targets, has been found in different isoforms in various subcellular locations . Understanding the subcellular localization of this compound and its effects on the activity or function of these isoforms could provide valuable insights into its therapeutic potential.
Preparation Methods
The synthesis of SEP-0372814 involves several steps, starting with the preparation of the core structure, which includes a cyclopropyl group attached to a triazolo-pyrazine moiety. The synthetic route typically involves:
Step 1: Formation of the triazolo-pyrazine core through cyclization reactions.
Step 2: Introduction of the cyclopropyl group via cyclopropanation reactions.
Step 3: Final modifications to introduce the imidazo-naphthyridine structure.
Industrial production methods for SEP-0372814 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
SEP-0372814 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the triazolo-pyrazine core.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and imidazo-naphthyridine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SEP-0372814 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 10A.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic nucleotides.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its role in modulating neurotransmitter signaling.
Industry: Utilized in the development of new pharmacological agents targeting PDE10A.
Comparison with Similar Compounds
SEP-0372814 is unique due to its high specificity and potency as a PDE10A inhibitor. Similar compounds include:
Papaverine: A non-selective PDE inhibitor with broader effects on various PDE isoforms.
Rolipram: A selective PDE4 inhibitor with different specificity compared to SEP-0372814.
Sildenafil: A PDE5 inhibitor primarily used for its vasodilatory effects.
SEP-0372814 stands out due to its selectivity for PDE10A, making it a valuable tool for studying this specific enzyme and its associated pathways.
Properties
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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